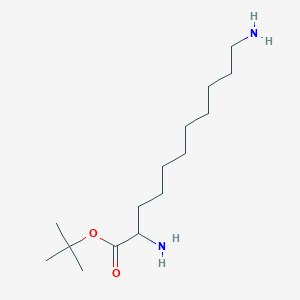

tert-Butyl (10-aminodecyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(10-aminodecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAPJHYIFKJREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216961-61-4 | |

| Record name | Decane-1,10-diamine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Chemical Transformations of Tert Butyl 10 Aminodecyl Carbamate

Strategic Amino Group Protection in Diamine Synthesis

The synthesis of molecules like tert-butyl (10-aminodecyl)carbamate hinges on the ability to differentiate between two chemically equivalent functional groups in a symmetrical starting material. In this case, the challenge lies in selectively protecting one of the two primary amino groups of 1,10-diaminodecane (B146516).

The selective mono-protection of symmetrical diamines is a common challenge in organic synthesis. A widely used method to achieve mono-Boc protection of diamines like 1,10-diaminodecane involves carefully controlling the stoichiometry of the reagents. One effective strategy is the mono-protonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O). scielo.org.mxresearchgate.net The protonated amino group is rendered unreactive towards the Boc-anhydride, allowing for the selective protection of the remaining free primary amine. scielo.org.mxresearchgate.net This "one-pot" procedure is efficient and can be applied to a range of linear diamines. redalyc.orgjmcs.org.mx

Another approach involves reacting the diamine with a specific amount of the protecting group reagent in a suitable solvent. For instance, reacting α,ω-diamines with one equivalent of an alkyl phenyl carbonate in ethanol (B145695) can afford the mono-carbamate protected product in good yields. thieme-connect.com

Alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, have emerged as effective and economical reagents for the selective protection of amines. thieme-connect.comresearchgate.net This method offers a versatile way to introduce various carbamate (B1207046) protecting groups, including Boc, Cbz (benzyloxycarbonyl), and Alloc (allyloxycarbonyl). thieme-connect.comresearchgate.net The reaction of a symmetrical α,ω-alkanediamine with an alkyl phenyl carbonate can lead to the mono-protected diamine in high yields. researchgate.net This method is particularly advantageous as it often allows for the use of stoichiometric amounts of the reagents and simplifies the work-up procedure through extractions. researchgate.net The selectivity of alkyl phenyl carbonates for primary amines over secondary amines has also been well-documented, further highlighting their utility in complex polyamine synthesis. thieme-connect.com

Functional Group Reactivity and Derivatization of this compound

The synthetic utility of this compound stems from the differential reactivity of its two terminal groups. The Boc-protected amine is stable under many reaction conditions, while the free primary amine is a nucleophilic site available for a variety of chemical transformations. medchemexpress.combroadpharm.com The Boc group can be readily removed under mild acidic conditions to liberate the second primary amine for further functionalization. medchemexpress.combroadpharm.com

The terminal primary amine of this compound is a key handle for introducing a wide array of functionalities. Its nucleophilic character allows it to react with various electrophilic partners.

The primary amine readily undergoes amidation reactions to form stable amide bonds. This can be achieved by reacting it with carboxylic acids in the presence of a coupling agent or, more commonly, with activated esters. medchemexpress.combroadpharm.com N-Hydroxysuccinimide (NHS) esters are particularly popular for this purpose due to their high reactivity towards primary amines, forming a stable amide bond with the release of NHS as a byproduct. medchemexpress.combroadpharm.comschem.jp This reaction is a cornerstone in bioconjugation chemistry and the synthesis of complex molecules. While NHS esters are highly reactive with amines, it has been noted that under specific gas-phase conditions, they can also react with carboxylates to form a labile anhydride (B1165640) bond. nih.gov However, in solution, the reaction with amines is predominant.

Table 1: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Carboxylic Acid (+ coupling agent) | N-Acyl-N'-Boc-1,10-diaminodecane |

The primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction. medchemexpress.combroadpharm.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be subsequently reduced to a stable secondary amine if desired. This reactivity provides a pathway for attaching a wide range of molecules containing aldehyde or ketone functionalities.

Table 2: Reactions with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Initial Product |

|---|---|---|

| This compound | Aldehyde | Imine (Schiff Base) |

Reactivity of the Terminal Primary Amine Moiety

Urea (B33335) Formation via Reaction with Isocyanates

The free primary amine of this compound readily participates in nucleophilic addition reactions with isocyanates to form substituted ureas. This transformation is a direct and efficient method for linking the decyl chain to other molecules or functional groups. The reaction proceeds without the need for a base and is typically carried out in a suitable aprotic solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The isocyanate, containing an electrophilic carbon atom, reacts with the nucleophilic amine of the carbamate to yield the corresponding urea derivative, with the Boc-protected amine remaining intact for subsequent chemical modifications. This method is advantageous due to its simplicity and the commercial availability of a wide variety of isocyanate reagents. commonorganicchemistry.com

Click Chemistry Conjugations

The versatile nature of this compound extends to its use in "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. glenresearch.com After modification of its primary amine to introduce a bioorthogonal functional group, such as an azide (B81097) or a strained alkyne, the linker can be conjugated to a complementary-functionalized molecule.

One of the most prominent click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. glenresearch.com However, for biological applications where copper cytotoxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative. A particularly rapid and bioorthogonal variant is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.goviris-biotech.de This reaction boasts extremely fast second-order rate constants and can be performed at very low concentrations in aqueous media, making it ideal for live-cell applications. iris-biotech.de For instance, the primary amine of this compound can be acylated with a TCO-containing carboxylic acid, preparing it for rapid conjugation with a tetrazine-modified biomolecule. nih.gov

Selective Deprotection of the Carbamate (Boc) Group

A key feature of this compound is the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This allows for the selective unmasking of the second primary amine under specific conditions, enabling further synthetic transformations.

Acid-Mediated Cleavage (e.g., using Trifluoroacetic Acid)

The Boc group is readily cleaved under anhydrous acidic conditions. organic-chemistry.org Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose, often in a solvent like dichloromethane (DCM). commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen by TFA, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates, releasing carbon dioxide and the free amine, which is protonated by the excess acid to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com It is crucial to perform this reaction in an open system to allow the generated CO2 gas to escape. commonorganicchemistry.com

Table 1: Conditions for Boc Deprotection with TFA

| Starting Material (SM) | Reagents | Solvent | Time | Temperature | Outcome | Reference |

| Boc-protected amine | TFA (1 mL per 5 mL DCM) | DCM | 1 h | RT | Crude product used without further purification | commonorganicchemistry.com |

| Boc-protected amine | TFA (1 mL per 1 mL DCM) | DCM | 2 h | RT | Solvent removed in vacuo, crude dissolved in 10% IPA/chloroform | commonorganicchemistry.com |

| tert-Butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate | TFA | Acetone | Not specified | RT | High yield of the corresponding amine | mdpi.com |

This table is interactive and allows for sorting and filtering of data.

Controlled Release of Amine Functionality for Subsequent Reactions

The ability to selectively deprotect the Boc group provides a strategic advantage in multi-step syntheses. acsgcipr.org Once the free primary amine of this compound has been reacted, for example, to attach it to a solid support or another molecule, the Boc-protected amine at the other end can be unmasked. broadpharm.commedchemexpress.com This controlled release of the second amine functionality makes it available for a subsequent reaction, such as peptide coupling, acylation, or reaction with an activated NHS ester. broadpharm.commedchemexpress.com This sequential approach is fundamental in the synthesis of complex architectures like PROTACs (Proteolysis Targeting Chimeras), where the linker connects two different protein-binding moieties. broadpharm.commedchemexpress.com

Advanced Synthetic Protocols Involving this compound

High-Temperature Stirred Reactions for Amine Coupling (e.g., in Dimethyl Sulfoxide)

While many reactions involving amines are conducted at room temperature, certain coupling reactions can benefit from elevated temperatures. For instance, the coupling of amines with less reactive electrophiles or sterically hindered substrates can be facilitated by heating. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for such reactions due to its high boiling point and ability to dissolve a wide range of organic compounds. In the context of this compound, after deprotection of the Boc group, the resulting diamine can undergo coupling reactions at elevated temperatures in DMSO to form robust covalent bonds, such as in the synthesis of certain polymers or functional materials.

HATU-Mediated Amidation Reactions for Conjugation

The chemical structure of this compound, featuring a primary amine at one end and a Boc-protected amine at the other, makes it an ideal linker for conjugation reactions. The free primary amine can selectively undergo amidation with a carboxylic acid to form a stable amide bond, while the Boc-group protects the other terminus. A widely used and highly efficient method for achieving this is through HATU-mediated amidation.

HATU, or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, is a peptide coupling reagent that facilitates the formation of amide bonds with high efficiency and low rates of racemization. The reaction mechanism involves the activation of a carboxylic acid by HATU in the presence of a non-nucleophilic organic base, typically diisopropylethylamine (DIPEA). This activation creates a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of this compound, yielding the desired amide conjugate.

This method is fundamental in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where this compound can serve as a flexible aliphatic linker. broadpharm.com The Boc-protecting group can be subsequently removed under mild acidic conditions to expose a new primary amine for further functionalization.

Table 1: Representative HATU-Mediated Amidation Reaction

| Reactant / Reagent | Role | Typical Molar Equivalent | Notes |

|---|---|---|---|

| This compound | Nucleophile (Amine Source) | 1.0 | The substrate undergoing conjugation. |

| Carboxylic Acid (R-COOH) | Electrophile | 1.0 - 1.2 | The molecule to be conjugated to the linker. |

| HATU | Coupling Agent | 1.1 - 1.5 | Activates the carboxylic acid for amidation. |

| DIPEA or Triethylamine | Non-nucleophilic Base | 2.0 - 3.0 | Prevents protonation of the amine and facilitates the reaction. |

Purification Techniques for Synthesized Intermediates (e.g., Column Chromatography)

Following a synthesis, such as the HATU-mediated amidation described above, the resulting product mixture contains the desired conjugate, unreacted starting materials, the coupling agent byproducts, and the base. Purification is therefore a critical step to isolate the target intermediate in high purity. Flash column chromatography is the most common and effective technique for this purpose.

The choice of stationary and mobile phases is crucial for achieving good separation. For carbamate derivatives, silica (B1680970) gel is the standard stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the components. For instance, a purification might start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) to elute non-polar impurities, with the polarity gradually increasing to elute the desired, more polar carbamate product. The progress of the separation is monitored by thin-layer chromatography (TLC). After separation, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. mdpi.comnih.govbiorxiv.org

Table 2: Example Column Chromatography Parameters for Carbamate Purification

| Parameter | Description | Example from Literature for related compounds |

|---|---|---|

| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica gel (Merck 60) mdpi.com |

| Mobile Phase (Eluent) | The solvent system used to move the mixture through the column. | Hexane–CH₂Cl₂ (5:1, v/v) mdpi.com |

| Elution Method | The technique used to pass the eluent through the column. | Gradient elution (e.g., increasing EtOAc in cyclohexane) nih.gov |

| Monitoring | Method to detect separated compounds. | Thin-Layer Chromatography (TLC), UV visualization |

| Post-Purification | Steps taken after collecting desired fractions. | Solvent evaporation in vacuo nih.gov |

Relevance of Photocatalyzed C-H Amidation Strategies for Related Carbamate Systems

While traditional methods like HATU coupling are effective for joining amines and carboxylic acids, recent advancements in synthetic chemistry have introduced powerful new strategies. Among these, photocatalyzed C-H amidation is particularly relevant for carbamate systems. rsc.org This approach enables the direct conversion of a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond, a transformation that is historically challenging.

The significance of this strategy lies in its ability to functionalize molecules at positions that are otherwise unreactive, without the need for pre-functionalized starting materials like halides or boronic acids. nih.gov In the context of related carbamate systems, this opens up new avenues for synthesis. For example, a photocatalyst, upon absorbing visible light, can initiate a process to selectively activate a specific C-H bond in a substrate, which can then react with a nitrogen source, such as a carbamate derivative, to form the C-N bond. beilstein-journals.org

The key advantages of photocatalyzed reactions are the exceptionally mild conditions (often room temperature) and the use of visible light as a cheap, sustainable energy source. beilstein-journals.org This aligns with the principles of green chemistry by reducing energy consumption and waste. For complex syntheses involving carbamate-protected molecules, photocatalyzed C-H amidation offers a novel and efficient tool for building molecular complexity. nih.govresearchgate.net It represents a significant step forward, allowing for the construction of C-N bonds in a more direct and atom-economical fashion compared to many classical methods. beilstein-journals.org

Applications of Tert Butyl 10 Aminodecyl Carbamate in Targeted Protein Degradation Protac Technology

Role as a Chemical Linker in Proteolysis-Targeting Chimeras (PROTACs)

The fundamental role of the linker in a PROTAC is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). nih.govexplorationpub.com Tert-Butyl (10-aminodecyl)carbamate is an ideal precursor for this purpose. It is an alkane chain featuring a terminal primary amine at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other. medchemexpress.commedchemexpress.com This bifunctional nature allows for sequential, controlled conjugation to the POI and E3 ligase ligands. The free amine can react with moieties like carboxylic acids or activated esters on one of the ligands, while the Boc group can be chemically removed under mild acidic conditions to reveal a second amine, ready for coupling to the other ligand. medchemexpress.commedchemexpress.com This process results in a PROTAC where the 10-carbon chain tethers the two critical binding components.

By physically connecting the two ligands, the 10-aminodecyl linker enables the PROTAC to act as an adapter molecule, recruiting an E3 ubiquitin ligase to a target protein that it would not normally interact with. explorationpub.com The formation of the ternary complex is the pivotal event in PROTAC-mediated degradation. arxiv.org The linker's length and flexibility, provided by the 10-carbon chain, allow the two proteins to come into proximity and adopt a conformation that is competent for the subsequent enzymatic steps. The PROTAC does not merely bring the proteins together but helps to stabilize a productive orientation between the E3 ligase and the target protein. elifesciences.org This induced proximity is the sole function of the PROTAC, which then allows the cell's natural protein degradation system to take over. nih.gov

Once the ternary complex is formed and stabilized, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. arxiv.orgelifesciences.org This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal. explorationpub.comarxiv.org The PROTAC itself is not degraded in this process and can be released after ubiquitination, acting catalytically to induce the degradation of multiple POI molecules. explorationpub.comresearchgate.net The use of a 10-carbon linker derived from this compound has been shown to be effective in this process, leading to robust, time-dependent degradation of the target protein via the ubiquitination pathway. nih.gov

PROTAC Design Principles and Optimizations Utilizing this compound

The design of the linker is a critical optimization parameter in the development of potent and selective PROTACs. The simple alkyl chain of this compound provides a foundational scaffold whose properties can be fine-tuned to achieve optimal degradation.

The length of the linker is one of the most important factors determining PROTAC potency. explorationpub.com A linker that is too short may lead to steric clashes, preventing the simultaneous binding of both the POI and the E3 ligase, thus inhibiting ternary complex formation. researchgate.net Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. researchgate.net

Research has shown that an optimal linker length often exists for a given POI-E3 ligase pair. For example, in the development of degraders for extracellular signal-regulated kinases 1/2 (ERK1/2), a 10-carbon chain linker was specifically selected for PROTACs recruiting the cereblon (CRBN) E3 ligase. nih.gov This resulted in the identification of highly potent degraders, with compound B1-10J demonstrating effective degradation of ERK1/2. nih.gov This highlights that the 10-atom length of the decyl linker is well-suited for particular target-ligase combinations.

Degradation Activity of ERK1/2 PROTACs with a 10-Carbon Linker

| Compound | Linker Length (Carbons) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|---|

| B1-10J | 10 | ERK1/2 | HCT116 | 102 | >65 |

| B1-10J | 10 | ERK1/2 | Calu-6 | 85 | - |

| B1-10 | 10 | ERK1/2 | HCT116 | ~350 | >65 |

Data derived from a study on ERK1/2 degraders, where DC₅₀ represents the concentration for 50% maximal degradation and Dₘₐₓ represents the maximum degradation level observed. nih.gov

Properties of Alkyl-Based Linkers in PROTACs

| Property | Influence of Alkyl Linker (e.g., 10-Carbon Chain) |

|---|---|

| Solubility | Hydrophobic nature may decrease aqueous solubility. nih.gov |

| Permeability | Hydrophobicity can improve cell membrane permeability. arxiv.org |

| Flexibility | High flexibility allows for optimal conformational positioning within the ternary complex. arxiv.org |

| Metabolic Stability | Simple aliphatic chains can be susceptible to oxidative metabolism. explorationpub.com |

The hydrophobicity of the decyl chain can enhance the ability of the large PROTAC molecule to cross the cell membrane, which is a common challenge in PROTAC design. arxiv.org However, this same property can reduce water solubility. nih.gov The long alkyl chain also imparts significant flexibility, which can be advantageous by allowing the PROTAC to adopt multiple conformations to find the most stable and productive ternary complex arrangement. arxiv.org A potential drawback is that long aliphatic chains can be sites of oxidative metabolism by cellular enzymes, which may impact the in vivo half-life of the PROTAC. explorationpub.com

The linker is not merely a passive spacer; its structure and attachment points can profoundly influence the binding interactions within the ternary complex, affecting both on-target potency and off-target activity. explorationpub.comdundee.ac.uk While the core ligands determine which proteins are targeted, the linker dictates the precise spatial orientation of the POI relative to the E3 ligase. This orientation is crucial for determining which lysine residues are accessible for ubiquitination and can also influence selectivity.

Specific PROTAC Construct Examples and Research Contexts

Design of Novel Benzamide-Type Cereblon Binders for PROTACs

In the quest for more stable and selective Proteolysis-Targeting Chimeras (PROTACs), researchers have developed novel non-phthalimide Cereblon (CRBN) binders. Traditional immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, while common as CRBN recruiters, suffer from hydrolytic instability and can induce the degradation of unintended proteins (neosubstrates). A recent study focused on creating improved benzamide-type CRBN binders that are more chemically stable and selective.

Within this research, This compound was utilized as a key linker to synthesize potent PROTACs. medchemexpress.comnih.gov This commercially available linker, featuring a 10-carbon aliphatic chain, was used to connect the newly developed benzamide-based CRBN ligands to warheads targeting specific proteins for degradation. medchemexpress.com

The synthesis process involved a crucial step where the Boc (tert-butyloxycarbonyl) protecting group on the carbamate (B1207046) is removed under acidic conditions. The resulting free amine on the 10-carbon linker is then coupled to a warhead molecule. In this study, the warhead JQ1-acid, a ligand for the Bromodomain-containing protein 4 (BRD4), was attached. This process resulted in a series of ten different BRD4-targeting PROTACs. medchemexpress.comnih.gov Furthermore, the utility of these novel binders was extended by creating PROTACs for another target, histone deacetylase 6 (HDAC6), using a vorinostat-derived ligand. medchemexpress.comnih.gov The resulting degraders of BRD4 and HDAC6 demonstrated high potency, in some cases outperforming previously described reference PROTACs. researchgate.net

Comparative Analysis with Other Boc-Protected Diamine Linkers in PROTAC Development

The choice of linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. In the development of PROTACs using novel benzamide-type Cereblon binders, a comparative analysis was inherently part of the study design, which included various linkers to assess their impact on degradation potency.

The study synthesized a library of PROTACs using different linker moieties to connect the CRBN binder to the BRD4 warhead. medchemexpress.com Alongside This compound (a C10 alkyl chain), other Boc-protected diamine linkers were used, including those with polyethylene (B3416737) glycol (PEG)-like structures, such as tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate and tert-Butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate. medchemexpress.comnih.gov This allowed for a direct comparison between a simple, relatively rigid alkyl chain and more flexible, hydrophilic PEG-based linkers.

The results of such comparative studies are crucial for understanding the structure-activity relationship (SAR) of PROTACs. The length and composition of the linker can dramatically affect the molecule's ability to induce degradation. For instance, while some studies show that PEG linkers can improve solubility and cell permeability, other research has found that replacing an alkyl chain with PEG units can inhibit PROTAC activity. The comparison of degraders synthesized with these different linkers provides valuable data for optimizing future PROTAC design, helping to determine the ideal distance and orientation between the warhead and the E3 ligase ligand for effective degradation of a specific target protein.

Table 1: Linkers Used in the Synthesis of Novel Benzamide-Type PROTACs

| Compound Name | Linker Structure | Source/Synthesis |

|---|---|---|

| tert-Butyl N-(10-aminodecyl)carbamate | C10 Alkyl Chain | Commercially Supplied medchemexpress.com |

| tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate | PEG-like | Synthesized as described previously medchemexpress.com |

| tert-Butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | PEG-like | Synthesized as described previously medchemexpress.com |

Broader Applications in Medicinal Chemistry and Drug Discovery

Bioconjugation Strategies Involving tert-Butyl (10-aminodecyl)carbamate

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern therapeutic and diagnostic development. This compound serves as a valuable linker molecule in these strategies.

This compound is an aliphatic linker characterized by a 10-carbon alkane chain that provides spatial separation between two conjugated entities. medchemexpress.combroadpharm.com It possesses a terminal primary amine group and a Boc-protected amino group. medchemexpress.combroadpharm.com The free amine group is reactive and can be readily conjugated to biomolecules or other chemical moieties through reactions with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyl compounds like aldehydes and ketones. medchemexpress.combroadpharm.com

The Boc protecting group on the other terminus is stable under many reaction conditions but can be easily removed using mild acidic conditions to reveal a second primary amine. medchemexpress.combroadpharm.com This dual functionality allows for the sequential and controlled conjugation of different molecules, making it a key component in the synthesis of complex structures such as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combroadpharm.comaxispharm.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkane chain of the carbamate (B1207046) acts as the linker that connects the target-binding molecule to the ligase-binding molecule.

Table 1: Functional Properties of this compound for Bioconjugation

| Feature | Description | Relevance in Bioconjugation |

|---|---|---|

| Reactive Group | Primary Amine (-NH2) | Enables covalent bonding with carboxylic acids, NHS esters, and carbonyls on target molecules. medchemexpress.combroadpharm.com |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Protects one amine group during initial conjugation; can be removed under mild acid to allow for a second, sequential conjugation. medchemexpress.combroadpharm.com |

| Linker Backbone | 10-Carbon Alkane Chain | Provides a flexible and defined spacer between the two conjugated biomolecules. medchemexpress.combroadpharm.comaxispharm.com |

| Solubility | Organic Solvents | Facilitates its use in standard organic synthesis protocols. |

Integration into Complex Pharmacophores

The integration of linker molecules is crucial for building complex pharmacophores that can interact with multiple biological targets or possess improved pharmacological properties.

Topoisomerase I is a vital enzyme in DNA replication and a key target for anticancer drugs. The synthesis of potent topoisomerase I inhibitors often involves the strategic connection of different molecular fragments. For instance, in the development of analogues of the natural product NB-506, a potent topoisomerase I inhibitor, various N-amino side chains were introduced to the core structure. nih.gov These syntheses demonstrate the principle of modifying a core pharmacophore with side chains to enhance activity. nih.gov While the specific use of this compound is not detailed in this synthesis, its properties as a diaminoalkane linker make it a suitable candidate for such strategies, where a linker is required to attach different functional groups to a central scaffold to optimize drug-target interactions.

Similarly, novel carbamate derivatives have been synthesized as inhibitors of topoisomerase II. nih.govresearchgate.net In these studies, various amino-containing side chains were attached to a podophyllotoxin-derived core structure via a carbamate linkage, resulting in compounds with potent anticancer activity. nih.govresearchgate.net These examples underscore the modular approach in drug design, where linkers like this compound can be employed to systematically explore the structure-activity relationship of complex pharmacophores.

The carbamate functional group (-O-CO-NH-) is a well-established pharmacophore in its own right and is present in numerous enzyme inhibitors. nih.govnih.gov Carbamates can act as transition-state analogues, often by forming a covalent but reversible bond with a serine residue in the active site of an enzyme. This mechanism is central to the action of carbamate-based inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Physostigmine, a naturally occurring carbamate, is a classic example of an AChE inhibitor. nih.gov

Given that the carbamate moiety is a known inhibitor of key enzymes, it is inferred that structures incorporating this group, including derivatives synthesized from this compound, have the potential to modulate various enzyme pathways. nih.gov For example, carbamate derivatives have been investigated as inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. nih.gov The presence of the carbamate functionality within a larger molecule can therefore contribute directly to its biological activity profile by interacting with specific enzyme targets.

| Fatty Acid Amide Hydrolase (FAAH) | Acts as a key interacting scaffold for designing specific inhibitors. nih.gov | FAAH Inhibitors nih.gov |

General Impact of the Carbamate Moiety in Drug Design

Beyond its role as a linker or a direct pharmacophore, the carbamate group has a broader impact on the properties of drug molecules.

The carbamate's ability to participate in hydrogen bonding and its relative stability contribute to its favorable properties in drug design. nih.govacs.org Structurally, it is considered an amide-ester hybrid and is generally stable both chemically and against proteolytic degradation. nih.gov This stability, combined with its ability to improve cell membrane permeability, makes the carbamate group a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govresearchgate.net

Modulation of Pharmacokinetic Properties and Compound Stability

The incorporation of linker molecules like this compound into a drug's structure can significantly alter its pharmacokinetic (PK) properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of the compound. The length and composition of the linker are critical determinants of the resulting molecule's behavior in the body.

The long, flexible alkyl chain of this compound can influence a drug's solubility, cell permeability, and metabolic stability. precisepeg.com While flexible linkers such as alkyl chains are synthetically accessible and chemically stable, they can increase the hydrophobicity of a molecule, potentially impacting its aqueous solubility and cellular uptake. precisepeg.com However, this hydrophobicity can also be advantageous in certain contexts, for instance, by facilitating passage through lipid membranes.

The stability of the carbamate functional group itself is a key consideration. Carbamates are generally more stable to hydrolysis than esters, which is a significant advantage in preventing premature degradation of a drug in the bloodstream. The steric hindrance provided by the bulky tert-butyl group on the carbamate offers additional protection against enzymatic cleavage. Studies on related alkylcarbamates have shown that the nature of the alkyl substituent on the carbamate nitrogen can significantly impact stability in plasma and liver fractions. chemicalbridge.co.uk Specifically, bulkier substituents can shield the carbamate carbonyl group from enzymatic attack, thereby increasing the compound's half-life. chemicalbridge.co.uk

Flexible linkers, while beneficial, can also introduce a higher susceptibility to oxidative metabolism along the alkyl chain. Therefore, the choice of linker length and composition represents a critical optimization step in drug design, balancing stability with other desirable pharmacokinetic attributes. The ten-carbon chain of this compound provides a specific length that can be optimal for bridging two molecular entities while maintaining a degree of conformational flexibility, which can be crucial for the biological activity of the final conjugate, such as in Proteolysis Targeting Chimeras (PROTACs). researchgate.net

Interactive Table: Physicochemical Properties of N-Boc-Protected Diamines with Varying Chain Lengths

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| tert-Butyl (2-aminoethyl)carbamate | C7H16N2O2 | 160.21 | 0.4 |

| tert-Butyl (6-aminohexyl)carbamate | C11H24N2O2 | 216.32 | 2.1 |

| tert-Butyl (8-aminooctyl)carbamate | C13H28N2O2 | 244.37 | 3.0 |

| This compound | C15H32N2O2 | 272.43 | 4.0 |

| tert-Butyl (12-aminododecyl)carbamate | C17H36N2O2 | 300.48 | 5.0 |

This table illustrates how the physicochemical properties, such as lipophilicity (LogP), change with the length of the alkyl chain in N-Boc protected diamines. These properties are key determinants of a drug's pharmacokinetic behavior.

Role in Prodrug Design for Enhanced Bioavailability

A significant application of this compound lies in the realm of prodrug design. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. This strategy is often employed to overcome poor oral bioavailability, which can be due to factors like low solubility, rapid metabolism, or poor absorption. nih.gov

The this compound moiety can be used to temporarily mask a functional group of a parent drug. The Boc-protecting group is particularly useful in this context as it is stable under many physiological conditions but can be cleaved under specific conditions, such as the acidic environment of the stomach or by certain enzymes, to release the active drug. medchemexpress.com

By attaching a drug molecule to one end of the this compound linker, its physicochemical properties can be modified to enhance absorption. For instance, increasing the lipophilicity of a polar drug can improve its ability to cross the intestinal wall. The long alkyl chain of the C10 linker contributes to this increased lipophilicity. Once absorbed, the linker can be cleaved, releasing the active drug into systemic circulation.

A study on carbamate-based prodrugs of the antituberculosis agent SQ109 demonstrated that this strategy could significantly improve bioavailability. The bioavailability of SQ109 increased from 21.4% to 91.4% when administered as a carbamate prodrug. nih.gov While this study did not use this compound specifically, it highlights the potential of the carbamate prodrug approach. Furthermore, the use of such linkers can influence the tissue distribution of the released drug. For the SQ109 prodrug, the parent drug showed preferential distribution to the lungs and spleen, which are the primary sites of tubercular infection. nih.gov This suggests that linkers like this compound could also be engineered to achieve targeted drug delivery.

More recent research into carbamate-bridged amino acid prodrugs of cycloicaritin, an anticancer agent with poor oral bioavailability, has further validated this approach. These prodrugs demonstrated significantly increased aqueous solubility and improved metabolic stability, leading to enhanced oral bioavailability. nih.gov This underscores the promise of using carbamate-based linkers, including those with varying alkyl chain lengths like this compound, as a versatile strategy for the oral delivery of challenging drug candidates. nih.gov

Interactive Table: Research Findings on Carbamate Prodrugs for Enhanced Bioavailability

| Parent Drug | Prodrug Strategy | Key Finding | Reference |

| SQ109 | Esterase-sensitive carbamate prodrug | Bioavailability increased from 21.4% to 91.4% | nih.gov |

| Cycloicaritin | Carbamate-bridged amino acid prodrug | Significant increase in aqueous solubility and improved metabolic stability | nih.gov |

This table summarizes key research findings where carbamate-based prodrug strategies have successfully enhanced the bioavailability of parent drugs.

Applications in Materials Science and Analytical Chemistry

Development of Advanced Materials Utilizing Derivatives of tert-Butyl (10-aminodecyl)carbamate

The unique structure of this compound derivatives, featuring a long, flexible alkyl chain and reactive end groups, makes them ideal candidates for the design of dynamic and responsive materials.

Creation of Self-Healing Materials

The concept of self-healing polymers relies on the ability of a material to repair damage autonomously. This is often achieved by incorporating dynamic bonds or mobile polymer chains that can re-establish connections across a fracture. Diamines and their derivatives are crucial components in the synthesis of such materials, particularly in polyurethane and epoxy systems.

Long-chain diamines, structurally related to the deprotected form of this compound, can be employed as chain extenders in polyurethane synthesis. These flexible chains can enhance the mobility of the polymer network, which is a critical factor for efficient self-healing. The healing process in these materials can be based on reversible covalent bonds or non-covalent interactions, such as hydrogen bonding. The incorporation of long, flexible diamine segments can lower the glass transition temperature and promote the chain mobility required for the fractured surfaces to merge and rebond upon external stimuli like heat. rsc.orgmdpi.comnih.gov

For instance, self-healing waterborne polyurethanes have been developed using diamine chain extenders containing dynamic disulfide bonds. nih.govresearchgate.net While not a direct application of this compound, a derivative of this compound could be synthesized to include a disulfide linkage, thereby enabling its use in creating self-healing materials. The long decamethylene chain would provide the necessary flexibility for the disulfide exchange reactions to occur efficiently, leading to the restoration of mechanical properties after damage. nih.govresearchgate.net

Another approach involves the use of diamines in Diels-Alder reaction-based self-healing systems. A diamine cross-linker containing furan (B31954) and maleimide (B117702) groups can create thermally reversible cross-linked epoxy polymers. researchgate.net A derivative of 1,10-diaminodecane (B146516), obtained after deprotection of this compound, could be functionalized with such reversible moieties to create healable materials.

The table below summarizes the healing efficiencies of some self-healing polymers based on diamine derivatives.

| Polymer System | Healing Mechanism | Healing Conditions | Healing Efficiency |

| Waterborne Polyurethane with Cystamine | Disulfide Metathesis | 130 °C for 3 h | 40% |

| Waterborne Polyurethane with Chitosan | Hydroxyl-Urethane Exchange | 110 °C for 24 h | up to 47% |

| Epoxy with Diels-Alder Adducts | Diels-Alder Cycloaddition | Heat | Complete crack elimination |

This table presents data for self-healing polymers incorporating diamine functionalities similar to what could be derived from this compound.

Sensor Design

Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to a chemical analyte. The sensitivity and selectivity of these sensors are highly dependent on the nature of the material interacting with the analyte. Long-chain diamines, analogous to the deprotected form of this compound, have been investigated as components in chemiresistive sensors for detecting volatile organic compounds (VOCs). frontiersin.orgresearchgate.net

In these sensors, gold nanoparticles can be interlinked with alkyl diamines. The diamine linkers form a dielectric matrix around the conductive nanoparticles. When analyte molecules are absorbed into this matrix, they can cause it to swell or change its permittivity, thereby altering the interparticle distance and the sensor's resistance. frontiersin.org The long alkyl chain of a linker derived from this compound could provide a suitable hydrophobic environment for the absorption of non-polar VOCs.

The two amine groups allow for strong anchoring to the nanoparticles or a substrate. Research on diamine-interlinked gold nanoparticle networks has shown that these materials respond to various vapors with a high signal-to-noise ratio and fast response and recovery times. frontiersin.orgresearchgate.net While these studies did not specifically use a C10 diamine, the principles are applicable. The length of the alkyl chain in the diamine linker can influence the sensor's sensitivity and selectivity towards different analytes.

Furthermore, the primary amine of this compound could be used to graft the molecule onto a sensor surface, and after deprotection of the Boc group, the second amine could be functionalized with a specific receptor for a target analyte, leading to a highly selective sensor. The long aliphatic chain would act as a flexible spacer, ensuring the accessibility of the receptor site. Human trace amine-associated receptors (TAARs), for instance, are known to detect biogenic diamines like putrescine and cadaverine, highlighting the potential for creating biosensors based on diamine structures. nih.gov

Functional Polymer Chemistry Applications

The ability to introduce functional groups into a polymer chain in a controlled manner is a cornerstone of modern polymer chemistry. Boc-protected diamines like this compound are valuable tools in this context. nanosoftpolymers.comtu-dresden.de

Engineering Polymeric Materials with Specific Functional Properties

The synthesis of polymers with pendant primary amine groups is often challenging because the amine functionality can interfere with many polymerization reactions. A common strategy to overcome this is to use a monomer with a protected amine group. tu-dresden.de A derivative of this compound could be modified to be a polymerizable monomer, for example, by introducing a vinyl or an oxazoline (B21484) group.

After polymerization, the Boc protecting group can be easily removed under mild acidic conditions, yielding a polymer with pendant aminodecyl groups. nanosoftpolymers.comtu-dresden.de These pendant amine groups can then be used for a wide range of post-polymerization modifications. For example, they can be reacted with:

Biomolecules: Peptides, proteins, or DNA can be conjugated to the polymer backbone to create materials for biomedical applications.

Fluorophores: Fluorescent dyes can be attached for imaging and sensing purposes.

Cross-linkers: Small molecules can be used to cross-link the polymer chains, forming hydrogels or other network structures.

The long, flexible ten-carbon spacer provided by the decyl group would ensure that the attached functional moieties are accessible and can interact effectively with their environment. This approach has been used to create functional poly(2-oxazoline)s and poly(ester amide)s with pendant amine groups. tu-dresden.denih.gov

The table below outlines the steps for creating a functional polymer using a hypothetical monomer derived from this compound.

| Step | Description |

| 1. Monomer Synthesis | Convert this compound into a polymerizable monomer (e.g., an acrylamide (B121943) or oxazoline derivative). |

| 2. Polymerization | Polymerize the monomer to form a polymer with Boc-protected pendant amine groups. |

| 3. Deprotection | Remove the Boc protecting groups to expose the primary amine functionalities along the polymer chain. |

| 4. Functionalization | React the pendant amine groups with desired molecules to impart specific properties to the polymer. |

Analytical Derivatization Techniques

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Use as a Derivatizing Agent for Thiol-Containing Compounds (based on a related derivative)

While this compound itself is not a derivatizing agent for thiols, it can be readily converted into one. The primary amine group can be reacted with a molecule that is reactive towards thiols. A common class of thiol-reactive reagents are maleimides. chemrxiv.orgnih.gov

A maleimide derivative of this compound could be synthesized by reacting the primary amine with maleic anhydride (B1165640), followed by cyclization. The resulting compound would have a thiol-reactive maleimide group at one end and a Boc-protected amine at the other. This bifunctional reagent could be used to:

Label thiol-containing molecules: The maleimide group would react specifically with the thiol group of an analyte (e.g., a cysteine-containing peptide).

Introduce a protected amine: The Boc-protected amine would then be available for further reaction after deprotection. This could be useful for conjugating the labeled analyte to another molecule or a surface.

The long alkyl chain would act as a spacer, potentially improving the reaction efficiency and reducing steric hindrance. The use of maleimide-based reagents for thiol derivatization is a well-established technique in proteomics and bioconjugation. chemrxiv.org The ability to create a custom derivatizing agent from this compound offers flexibility in designing analytical assays.

Biochemical and Biological Research Studies of Tert Butyl 10 Aminodecyl Carbamate

Investigation of Cellular Pathways

The principal area of investigation for tert-Butyl (10-aminodecyl)carbamate is within the realm of targeted protein degradation, a therapeutic strategy that has gained significant traction in drug discovery.

Influence on the Ubiquitin-Proteasome System

This compound serves as a linker component in the synthesis of PROTACs. medchemexpress.com These heterobifunctional molecules are designed to simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). nih.gov The UPS is the primary mechanism by which cells regulate protein levels and eliminate damaged or unnecessary proteins. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin, a small regulatory protein, to the target. This ubiquitination acts as a molecular tag, marking the protein for degradation by the proteasome, the cell's protein-shredding machinery. nih.gov

The length and composition of the linker are critical determinants of a PROTAC's efficacy. nih.gov The ten-carbon aliphatic chain of this compound provides a specific spatial separation between the target protein-binding moiety and the E3 ligase-recruiting element of the PROTAC. Research has shown that there is often an optimal linker length for efficient formation of a stable and productive ternary complex (the assembly of the target protein, PROTAC, and E3 ligase). nih.gov Linkers that are either too short or too long can be less effective, leading to reduced degradation of the target protein. arxiv.org Alkyl chains, such as the decyl group in this compound, are a common and synthetically versatile type of linker used in PROTAC design. arxiv.orgprecisepeg.com The flexibility of the alkyl chain can also play a role in allowing the PROTAC to adopt a conformation that is favorable for the formation of the ternary complex. arxiv.org

Studies on PROTACs with varying linker lengths have demonstrated that even subtle changes in the number of carbon atoms can significantly impact the potency and selectivity of protein degradation. For instance, in some systems, a C10 linker might be optimal, while in others, a shorter or longer chain may be required to achieve the desired biological activity. nih.gov Therefore, the availability of linkers with defined lengths, such as this compound, is crucial for the systematic optimization of PROTACs in biochemical research.

Environmental Factor Influence on Biochemical Interactions

The stability and reactivity of this compound, particularly the Boc-protected amine, are critical for its successful application in biological systems.

Impact of pH and Temperature on Stability and Reactivity in Biological Systems

The tert-butyloxycarbonyl (Boc) protecting group is a key feature of this compound, allowing for the selective functionalization of the two amine groups. The stability of this group is highly dependent on the pH of the environment.

In biological systems, which typically have a pH around 7.4, the Boc group is generally stable. organic-chemistry.org It is resistant to basic and nucleophilic conditions, which ensures the integrity of the PROTAC molecule until it reaches its cellular target. organic-chemistry.org However, the Boc group is labile under acidic conditions. medchemexpress.com The deprotection mechanism involves protonation of the carbamate (B1207046) followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine. This property is more relevant to the synthetic chemistry of PROTACs rather than their stability in a physiological environment, as the intracellular and extracellular pH are generally well-controlled.

Role as a Research Tool in Biochemical Studies

The primary role of this compound in biochemical research is as a building block for the synthesis of customized molecular probes, most notably PROTACs. medchemexpress.com Its bifunctional nature, with a reactive amine at one end and a protected amine at the other, allows for a modular and systematic approach to drug discovery and chemical biology.

Researchers can synthesize a library of PROTACs with varying linker lengths to investigate the structure-activity relationship for a particular target protein and E3 ligase pair. By including linkers of different lengths, such as the ten-carbon chain provided by this compound, scientists can empirically determine the optimal distance required for efficient and selective protein degradation. nih.gov This empirical approach is often necessary as the ideal linker length can be difficult to predict and is dependent on the specific proteins being targeted. nih.gov

The commercial availability of this compound facilitates its use in a wide range of research settings, from academic laboratories exploring fundamental biological questions to pharmaceutical companies developing novel therapeutics. medchemexpress.com The ability to readily incorporate a flexible, ten-carbon spacer allows for the rapid generation of new PROTACs to probe the function of specific proteins and to validate them as potential drug targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (10-aminodecyl)carbamate, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via Boc protection of the primary amine. A common method involves reacting 10-aminodecylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C) to minimize side reactions. Post-reaction, pH adjustment (e.g., HCl for neutralization) and extraction with ethyl acetate (EtOAc) or DCM are recommended. Column chromatography using silica gel is often employed for purification .

- Optimization tips : Control reaction temperature rigorously, use excess Boc₂O (1.2–1.5 equivalents), and monitor pH during workup to avoid premature deprotection.

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Column chromatography with gradients of polar solvents (e.g., hexane/EtOAc) is widely used. For larger scales, recrystallization from ethanol or methanol may improve purity. LC-MS or TLC (Rf ~0.3–0.5 in 3:1 EtOAc/hexane) can verify purity .

Q. How should this compound be stored to maintain stability?

- Store in airtight containers under inert gas (N₂/Ar) at room temperature (20–25°C). Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies indicate decomposition at pH <3 or >10 .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the Boc group to the aminodecyl chain be addressed?

- Competitive reactions at secondary amines or hydroxyl groups (if present) require careful Boc₂O stoichiometry and low temperatures. Pre-activation of the primary amine with a mild base (e.g., NaHCO₃) can enhance selectivity. NMR (¹H/¹³C) and IR spectroscopy help confirm successful mono-Boc protection .

Q. What analytical methods are critical for characterizing this compound and its intermediates?

- LC-MS (ESI+) : Monitor molecular ion peaks (e.g., m/z 469 [M+H]⁺ as seen in similar carbamates) .

- ¹H NMR : Key signals include tert-butyl protons (1.2–1.4 ppm, singlet) and carbamate NH (5.0–5.5 ppm, broad).

- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) .

Q. What mechanistic insights explain the coupling efficiency of this compound in Pd-catalyzed reactions?

- The Boc group stabilizes the amine during cross-coupling (e.g., Suzuki or Sonogashira reactions) by preventing coordination to Pd catalysts. However, steric hindrance from the decyl chain may reduce reactivity. Use bulky ligands (e.g., XPhos) or elevated temperatures (80°C) to improve yields .

Q. How do pH and solvent polarity influence the stability of this compound in aqueous systems?

- Hydrolysis occurs rapidly under acidic (pH <3) or basic (pH >10) conditions, cleaving the carbamate to release CO₂ and the free amine. In neutral buffers (pH 6–8), stability exceeds 48 hours at 25°C. Solvents like THF or DMF may accelerate decomposition at high temperatures (>50°C) .

Data Contradictions and Validation

- Stability discrepancies : Some safety data sheets (SDS) lack quantitative degradation data . Validate via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring.

- Toxicity gaps : While SDS classify the compound as non-hazardous, acute toxicity data (e.g., LD₅₀) are often omitted. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) for risk assessment .

Methodological Recommendations

- Scale-up synthesis : Replace column chromatography with fractional distillation or preparative HPLC for >10 g batches.

- Troubleshooting low yields : Check for residual moisture (Karl Fischer titration) or Boc₂O degradation (FT-IR for carbonyl integrity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.